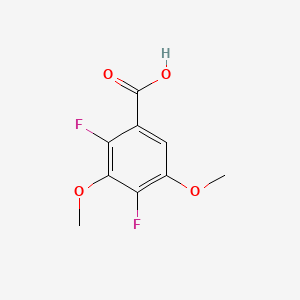

2,4-Difluoro-3,5-dimethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid has been reported in several studies . It is synthesized from the commercially available 2,4-difluoro-3-chlorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

2,4-Difluoro-3,5-dimethoxybenzoic acid has been studied for its utility as a photosensitive protecting group in synthetic chemistry. The use of photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, has shown significant promise in facilitating complex synthetic reactions that are light-activated. Such groups are pivotal in the development of photoresponsive materials, offering a controlled approach to the activation or release of functional molecules in response to specific wavelengths of light (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

In the study of antioxidants, 2,4-Difluoro-3,5-dimethoxybenzoic acid could potentially serve as a reference compound or reactant within various assays designed to determine antioxidant activity. The critical assessment of antioxidant assays, including those based on hydrogen atom transfer and electron transfer, underlines the importance of accurate and diverse methods in evaluating the antioxidant capacity of compounds. Such studies are crucial for understanding the antioxidant properties of natural and synthetic molecules, which can contribute to food preservation, pharmaceuticals, and the mitigation of oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

The environmental fate and toxicological effects of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively reviewed, providing insights into the impact of chemical pollutants on ecosystems and human health. Such research emphasizes the importance of understanding the behavior, degradation, and potential toxicity of chemical agents in the environment. The findings from these studies can inform safety guidelines, regulatory policies, and environmental conservation efforts, highlighting the relevance of chemical research in public health and environmental protection (Zuanazzi, Ghisi, & Oliveira, 2020).

Mecanismo De Acción

Target of Action

It is often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

It can be inferred from its use in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide . The 2,4-Difluoro-3,5-dimethoxybenzoic acid may act as a source of the organoboron compound or the halide .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of a wide variety of organic compounds, each with its own potential effects at the molecular and cellular levels .

Action Environment

The action of 2,4-Difluoro-3,5-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the specific reaction conditions . Additionally, the compound’s safety data sheet indicates that it should be prevented from entering drains, suggesting that its stability and efficacy could be affected by exposure to certain environmental conditions .

Propiedades

IUPAC Name |

2,4-difluoro-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUPRYHYIFLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662786 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3,5-dimethoxybenzoic acid | |

CAS RN |

1003709-80-5 |

Source

|

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)

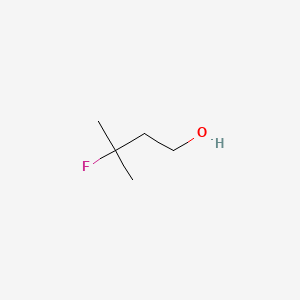

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

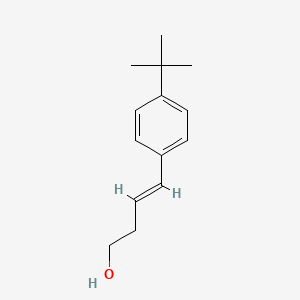

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)

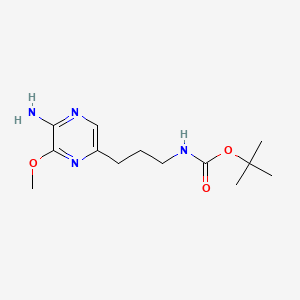

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)